molecular formula C12H11ClN2O2 B12932437 Methyl 4-chloro-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Methyl 4-chloro-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12932437
M. Wt: 250.68 g/mol
InChI Key: GTBNWGISVAXZJM-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methyl ester group, a chloro substituent, and a p-tolyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-1-(p-tolyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with p-tolyl magnesium bromide, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine and a catalyst like palladium on carbon. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Solvent recovery and recycling are also important considerations to minimize waste and reduce production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Dechlorinated pyrazole derivatives.

    Substitution: Amino or thio-substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of inflammatory diseases and cancer due to its ability to modulate specific biological pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-1-(p-tolyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the context of cancer treatment, it may induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Methyl 4-chloro-1-(p-tolyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

    Methyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with a phenyl group instead of a p-tolyl group.

    Methyl 4-bromo-1-(p-tolyl)-1H-pyrazole-3-carboxylate: Similar structure but with a bromo substituent instead of a chloro substituent.

    Methyl 4-chloro-1-(m-tolyl)-1H-pyrazole-3-carboxylate: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

The uniqueness of this compound lies in its specific substituent pattern, which can influence its reactivity and biological activity. The presence of the p-tolyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

methyl 4-chloro-1-(4-methylphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H11ClN2O2/c1-8-3-5-9(6-4-8)15-7-10(13)11(14-15)12(16)17-2/h3-7H,1-2H3

InChI Key

GTBNWGISVAXZJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)Cl

Origin of Product

United States

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